molecular formula C18H22N6O2 B2588090 8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-pentylpurine-2,6-dione CAS No. 300591-03-1

8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-pentylpurine-2,6-dione

Cat. No. B2588090
CAS RN: 300591-03-1
M. Wt: 354.414
InChI Key: VDWHFKNAJNOFSP-XDHOZWIPSA-N
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Description

8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-pentylpurine-2,6-dione, also known as BMHPP, is a purine derivative that has been extensively studied for its potential pharmacological and therapeutic applications. BMHPP has been shown to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of 8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-pentylpurine-2,6-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity. In addition, this compound has been found to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV-1.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of reverse transcriptase. This compound has also been shown to possess antiviral activity against HIV-1 and HSV-1. In addition, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-pentylpurine-2,6-dione in lab experiments is its potential as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, the synthesis method of this compound is complex and time-consuming, which may limit its use in large-scale production.

Future Directions

There are several future directions for research on 8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-pentylpurine-2,6-dione. One direction is to further elucidate its mechanism of action in order to optimize its therapeutic potential. Another direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurological disorders. In addition, research could be conducted to develop more efficient and cost-effective synthesis methods for this compound, which would facilitate its use in large-scale production.

Synthesis Methods

8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-pentylpurine-2,6-dione can be synthesized via a multistep process starting from 7-methylxanthine. The first step involves the reaction of 7-methylxanthine with pentylamine in the presence of acetic anhydride to yield 7-pentyl-1,3-dimethylxanthine. This intermediate is then reacted with hydrazine hydrate and benzaldehyde to produce this compound. The final product is obtained through recrystallization and purification using column chromatography.

Scientific Research Applications

8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-pentylpurine-2,6-dione has been extensively studied for its potential pharmacological and therapeutic applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess antiviral activity against HIV-1 and HSV-1. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-3-4-8-11-24-14-15(23(2)18(26)21-16(14)25)20-17(24)22-19-12-13-9-6-5-7-10-13/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,20,22)(H,21,25,26)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWHFKNAJNOFSP-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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